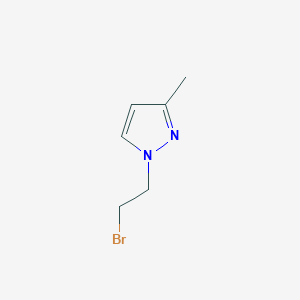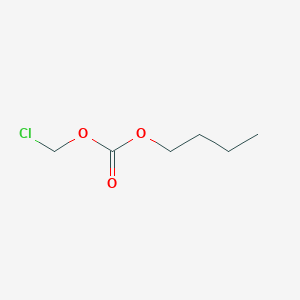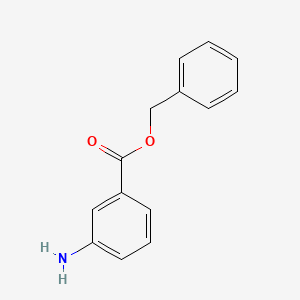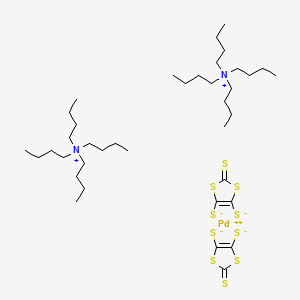
1-(2-bromoethyl)-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromoethyl)-3-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromoethyl group at the 1-position and a methyl group at the 3-position on the pyrazole ring is specific to this compound. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 3,5-diaryl-1H-pyrazoles can be achieved from aryl methyl ketones via Claisen condensation with aromatic esters followed by cyclization with hydrazine monohydrate . Another effective route for the synthesis of substituted pyrazoles is the 3+2 annulation method, as demonstrated in the preparation of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Although the specific synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. For example, the X-ray structure of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide shows that it crystallizes in the monoclinic P21/c space group with significant N–H⋯O and C–H⋯O hydrogen bonds . Similarly, the structure of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was confirmed by single crystal X-ray diffraction studies . These studies provide insights into the molecular conformation and intermolecular interactions of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. The reactivity of the bromoethyl group in 1-(2-bromoethyl)-3-methyl-1H-pyrazole could allow for further functionalization, such as in metalation reactions or transition-metal-catalyzed cross-coupling reactions . The presence of the bromo group also suggests potential for the compound to act as a precursor for condensed systems involving a ring-oxygen atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and stability. The bromoethyl and methyl groups on 1-(2-bromoethyl)-3-methyl-1H-pyrazole are likely to influence its physical properties, such as boiling point and density, as well as its chemical reactivity. The compound's spectroscopic data, including NMR and IR spectra, can provide further information on its chemical environment and the nature of its substituents .
Wissenschaftliche Forschungsanwendungen
Electrocatalytic Applications
- Electro-catalyzed Synthesis of Pyrazole Derivatives : A study described the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives using an electrocatalytic method. This involves a one-pot, three-component condensation process, highlighting the compound's utility in green chemistry and organic synthesis (Vafajoo et al., 2015).
Chemical Properties and Reactions
Photoinduced Tautomerization Studies : Research on 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, demonstrated various photoreactions such as excited-state intramolecular and intermolecular double-proton transfer. This shows the compound's relevance in studying photochemical processes (Vetokhina et al., 2012).
X-Ray Supramolecular Structure Analysis : A study focused on the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, obtained through oxidative cyclization. This research contributes to the understanding of molecular conformations and interactions in pyrazole derivatives (Padilla-Martínez et al., 2011).
Biological and Medicinal Applications
Antimicrobial Activity : Pyrazole derivatives, including those synthesized from 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole, have shown promising antimicrobial properties. This suggests their potential in developing new therapeutic agents, especially antifungals (Farag et al., 2008).
Synthesis of Novel Antimicrobial Agents : Another study involved synthesizing novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, demonstrating significant antimicrobial activities against various microorganisms. This highlights the compound's role in creating new antimicrobial agents (Abdel-Wahab et al., 2017).
Agent Defeat Weapons : Research into the synthesis of energetic N,N'-ethylene-bridged polyiodoazoles using 1-(2-bromoethyl)-5-aminotetrazole revealed potential applications in creating new biocides and agent defeat weapons (Zhao et al., 2017).
Synthesis and Catalysis
- Ferrocenylpyrazolyl Palladium Complexes : A study explored the use of ferrocenylpyrazolyl palladium complexes, including ethyl-1-(2-bromoethyl)-3-ferrocenyl-1H-pyrazole-5-carboxylate, as catalysts for polymerizing 1-heptene and 1-octene to highly branched polyolefins. This research is significant for the field of catalysis and polymer synthesis (Obuah et al., 2014).
Wirkmechanismus
Target of Action
Bromoethyl compounds are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Bromoethyl compounds typically act through electrophilic substitution reactions . In these reactions, the electrophile (the bromoethyl group in this case) forms a sigma-bond with the target molecule, generating a positively charged intermediate. This intermediate then undergoes further reactions, leading to the final product .
Biochemical Pathways
Bromoethyl compounds are known to participate in various biochemical reactions, including electrophilic aromatic substitution . This process can influence a variety of biochemical pathways, depending on the specific targets of the compound.
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNQHQMRXJRIOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587968 |
Source


|
| Record name | 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-3-methyl-1H-pyrazole | |
CAS RN |
724704-85-2 |
Source


|
| Record name | 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)

![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)



